molecular formula C17H14O4 B5713651 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one

Cat. No. B5713651
M. Wt: 282.29 g/mol
InChI Key: DMPXZYRMXJEUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one, also known as resorufin, is a fluorescent compound widely used in scientific research. It is synthesized by the oxidation of dihydroresorufin, which is derived from resorcinol. Resorufin has a broad range of applications in various fields of research, including biochemistry, cell biology, and pharmacology.

Mechanism of Action

Resorufin is a redox-active compound that undergoes a one-electron oxidation to form a highly fluorescent product, 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one. The oxidation can be catalyzed by various enzymes such as cytochrome P450, peroxidase, and NADPH oxidase. The fluorescence of this compound is due to the formation of a conjugated system upon oxidation, which results in a shift of the absorption and emission spectra.
Biochemical and physiological effects:
Resorufin has been shown to have various biochemical and physiological effects in living cells and organisms. It has been reported to induce oxidative stress and apoptosis in cancer cells, and to protect against oxidative stress-induced cell damage in normal cells. Resorufin has also been shown to modulate the activity of various enzymes involved in drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

Resorufin has several advantages as a fluorescent probe in lab experiments. It has a high quantum yield and is highly sensitive to redox changes, making it an ideal tool for studying oxidative stress and redox signaling. However, 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one has some limitations, including its pH sensitivity and potential interference with other fluorescent probes.

Future Directions

There are several future directions for research involving 8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one. One potential area of research is the development of this compound-based fluorescent probes for the detection of specific enzymes and metabolites. Another area of research is the use of this compound as a tool for studying the redox status of tissues and organs in vivo. Additionally, this compound could be used as a therapeutic agent for the treatment of diseases associated with oxidative stress.

Synthesis Methods

Resorufin is synthesized by the oxidation of dihydro8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with various oxidizing agents such as potassium permanganate, potassium dichromate, and hydrogen peroxide. The reaction can be carried out under acidic or alkaline conditions, and the yield can be optimized by adjusting the reaction parameters such as temperature and reaction time.

Scientific Research Applications

Resorufin is widely used as a fluorescent probe to study various biochemical and physiological processes in living cells and organisms. It has been used to monitor the activity of enzymes such as cytochrome P450, NADPH oxidase, and peroxidase. Resorufin is also used to study the redox status of cells and tissues, as it undergoes a color change from blue to pink upon oxidation.

properties

IUPAC Name

4-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethylcyclohepta[c]furan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-9-16-14(19)7-12(11-3-5-13(18)6-4-11)8-15(20)17(16)10(2)21-9/h3-8,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPXZYRMXJEUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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